MS-Based Quantification: +3 Da Mass Shift Enables Baseline Resolution from Unlabeled Zidovudine (AZT)
In LC-MS/MS quantification, 5'-Azido-5'-deoxythymidine-d3 provides a baseline-resolved mass shift of +3 Da relative to its non-deuterated counterpart, zidovudine (C₁₀H₁₃N₅O₄, monoisotopic mass 267.10 Da). This specific mass difference, achieved through the incorporation of three deuterium atoms on the pyrimidine methyl group, prevents isotopic cross-talk between the analyte and internal standard channels, a common source of error when using an internal standard with a smaller mass shift (+1 or +2 Da) . Vendor specifications confirm the compound's utility as an analytical standard for HPLC and LC-MS, with a typical purity of ≥98% by HPLC, ensuring minimal interference from unlabeled or under-labeled species .
| Evidence Dimension | Monisotopic Mass Difference vs. Unlabeled Analyte |
|---|---|
| Target Compound Data | 270.115570 Da |
| Comparator Or Baseline | Zidovudine (AZT): 267.096741 Da |
| Quantified Difference | +3.02 Da |
| Conditions | Mass spectrometry (calculated monoisotopic mass) |
Why This Matters
A +3 Da mass difference is the widely accepted minimum requirement to avoid isotopic overlap in LC-MS/MS, ensuring the internal standard signal does not interfere with the analyte's quantitation channel, a critical factor for meeting regulatory bioanalytical method validation guidelines.
